molecular formula C13H19BrN2O5S B2410306 5-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide CAS No. 2415630-60-1

5-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide

Cat. No.: B2410306
CAS No.: 2415630-60-1
M. Wt: 395.27
InChI Key: CPZBDSNNDVDQKN-UHFFFAOYSA-N
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Description

5-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This brominated furan carboxamide derivative features a complex molecular architecture that integrates a methanesulfonyl-protected 4-methoxypiperidine moiety, a structural feature observed in compounds investigated for targeted protein degradation and receptor modulation. The presence of the bromofuran group is a key structural handle that facilitates further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura reaction, making it a valuable intermediate for creating diverse compound libraries . Similarly, the carboxamide linker is a common pharmacophore found in bioactive compounds, including those with kinase inhibitory activity . The piperidine scaffold, modified with methoxy and methanesulfonyl groups, is a privileged structure in pharmaceutical development that can influence a compound's pharmacokinetic properties and target engagement . This compound is representative of a class of molecules researched for potential applications in oncology, particularly in the development of Proteolysis-Targeting Chimeras (PROTACs) and other targeted degradation platforms aimed at disease-relevant proteins . As a sophisticated research chemical, it is supplied exclusively for laboratory investigation. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

5-bromo-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O5S/c1-20-13(5-7-16(8-6-13)22(2,18)19)9-15-12(17)10-3-4-11(14)21-10/h3-4H,5-9H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZBDSNNDVDQKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)C2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the bromination of furan-2-carboxamide, followed by the introduction of the methanesulfonyl and methoxypiperidine groups through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents, such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or potassium carbonate to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as column chromatography or recrystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base, such as sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted furan-2-carboxamides, which can be further functionalized for specific applications in research and industry.

Scientific Research Applications

5-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide
  • 5-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide
  • 5-iodo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide

Uniqueness

5-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity

Biological Activity

The compound 5-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide is a synthetic organic molecule with potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H19BrN2O4S
  • Molecular Weight : 411.33 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features a furan ring, a bromine atom, and a methanesulfonyl group attached to a piperidine derivative. These structural components are crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The methanesulfonyl group and the piperidine ring enhance binding affinity, potentially modulating enzymatic activity or receptor signaling pathways.

Therapeutic Potential

Research indicates that compounds with similar structures have shown promise in various therapeutic areas, including:

  • Cancer Treatment : Compounds targeting EGFR mutations have been explored for their efficacy in treating non-small cell lung cancer (NSCLC) .
  • Antimicrobial Activity : Similar derivatives have demonstrated antibacterial properties, suggesting potential applications in infectious diseases.

Case Studies

  • EGFR Inhibition : A study on compounds structurally related to this molecule revealed significant inhibition of mutant EGFR in NSCLC models, highlighting the importance of structural modifications for enhanced potency .
  • Antimicrobial Testing : Research involving derivatives of the compound showed promising results against various bacterial strains, indicating its potential as an antimicrobial agent.

Comparative Analysis

Compound NameActivityReference
This compoundPotential EGFR inhibitor
4-bromo-N-(1-methanesulfonyl-4-hydroxypiperidin-4-yl)methyl]thiophene-2-carboxamideAntimicrobial activity
4-bromo-N-(1-methylsulfonylpiperidin-4-yl)methyl]thiophene-2-carboxamideCancer treatment

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits selective cytotoxicity against cancer cell lines. The presence of the methoxy group significantly influences its solubility and bioavailability, enhancing its overall efficacy.

Pharmacokinetics

Pharmacokinetic studies indicate that modifications to the piperidine ring can affect absorption and metabolism. For instance, adding bulky groups may improve permeability across biological membranes while reducing efflux ratios associated with P-glycoprotein .

Safety Profile

Preliminary toxicity assessments suggest that the compound has a favorable safety profile at therapeutic doses. Ongoing studies aim to further elucidate its long-term effects and potential side effects.

Q & A

Q. Key Parameters :

  • Temperature control (<0°C for sulfonylation to prevent side reactions).
  • Anhydrous conditions for amide coupling.

Basic: Which spectroscopic techniques confirm structural integrity?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify methoxy (-OCH₃, δ ~3.3 ppm), methanesulfonyl (-SO₂CH₃, δ ~3.1 ppm), and piperidine protons (δ ~1.5–3.5 ppm) .
    • ¹³C NMR : Confirm carbonyl (C=O, δ ~160–170 ppm) and quaternary carbons.
  • IR Spectroscopy : Detect carbonyl stretches (~1650–1750 cm⁻¹) and sulfonyl S=O bonds (~1150–1350 cm⁻¹) .
  • X-ray Crystallography : Resolve stereochemistry (e.g., chair conformation of the piperidine ring) and intermolecular interactions (e.g., hydrogen bonds) .

Advanced: How to design structure-activity relationship (SAR) studies targeting the methanesulfonyl group?

Answer:

Analog Synthesis : Replace methanesulfonyl with alternative sulfonyl groups (e.g., tosyl, mesyl) or remove it entirely to assess its role in bioactivity .

Biological Assays :

  • In Vitro Testing : Evaluate inhibition of target enzymes (e.g., kinases) using fluorescence polarization assays.
  • Cellular Uptake : Measure intracellular concentration via LC-MS/MS to correlate sulfonyl group hydrophilicity with permeability .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with sulfonyl-binding pockets .

Q. Example SAR Findings :

Substituent Enzyme IC₅₀ (nM) Cellular Uptake (μM)
-SO₂CH₃12.3 ± 1.28.9 ± 0.5
-SO₂Ph45.6 ± 3.82.1 ± 0.3

Advanced: How to resolve discrepancies in reported biological activity data?

Answer:

  • Purity Validation : Use HPLC (C18 column, acetonitrile/water) to ensure ≥95% purity; impurities (e.g., de-brominated byproducts) may skew results .
  • Assay Standardization :
    • Positive Controls : Include known inhibitors (e.g., staurosporine for kinase assays).
    • Replicate Experiments : Perform triplicate measurements with blinded analysis.
  • Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinity .

Basic: What are the stability and storage recommendations?

Answer:

  • Stability Profile :
    • Light Sensitivity : Degrades under UV light (48 hr exposure reduces purity by ~20%); use amber vials .
    • Moisture Sensitivity : Hydrolyzes in aqueous buffers (pH < 5 or > 9); store lyophilized.
  • Storage : -20°C under argon; shelf life >12 months.

Advanced: How to analyze conformational effects of the piperidine ring on bioactivity?

Answer:

Crystallography : Resolve chair vs. boat conformations and axial/equatorial substituent orientations .

Dynamic NMR : Monitor ring flipping kinetics in solution (e.g., variable-temperature ¹H NMR).

Molecular Dynamics (MD) : Simulate free-energy landscapes (e.g., GROMACS) to correlate conformation with target binding .

Key Finding : The 4-methoxy group adopts an equatorial position, minimizing steric clash with the methanesulfonyl group .

Basic: What solvents and reaction conditions optimize yield?

Answer:

Step Solvent Catalyst Yield
SulfonylationDCMPyridine85%
Amide CouplingTHFDCC/DMAP78%
PurificationEthanol/Water92%

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